molecular formula C20H23CaN7O6 B606456 Calcium N5-methyltetrahydrofolate CAS No. 26560-38-3

Calcium N5-methyltetrahydrofolate

Número de catálogo: B606456
Número CAS: 26560-38-3
Peso molecular: 497.5 g/mol
Clave InChI: VWBBRFHSPXRJQD-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Calcium N5-methyltetrahydrofolate (NSC-173328) is the calcium salt of levomefolic acid, the biologically active form of folate. It serves as the primary circulating folate in humans, directly participating in one-carbon metabolism without requiring enzymatic reduction . Structurally, it is defined by the formula C${20}$H${23}$CaN$7$O$6$ (CAS 26560-38-3) and is critical for DNA synthesis, homocysteine remethylation to methionine, and methylation of proteins and lipids .

Clinically, it is used to treat cardiovascular diseases and cancers (e.g., breast and colorectal) due to its role in mitigating hyperhomocysteinemia and supporting cellular proliferation . Storage conditions are stringent: powder must be kept at -20°C for up to 3 years, while aqueous solutions require -80°C storage .

Métodos De Preparación

Asymmetric Catalytic Hydrogenation Method

Key Synthetic Steps

The process begins with dissolving a Rh procatalyst (e.g., [Rh(cod)Cl]₂) and a chiral ligand (Figure 1) in methanol or ethanol under inert gas protection . Folic acid is dissolved in a phosphate buffer (pH 6.5–7.5), and the catalyst solution is introduced for hydrogenation at 30–60°C. Post-reduction, the pH is adjusted to 2.5 ± 1 using hydrochloric acid to precipitate crude (6S)-tetrahydrofolic acid, which is then purified via salt formation with benzenesulfonic acid .

Methylation follows using formic acid and trifluoroacetic acid (2–4% v/v) to generate (6S)-5,10-methylenetetrahydrofolate, which is reduced further with sodium borohydride (NaBH₄) to yield L-5-MTHF . The final calcium salt is precipitated by adding food-grade calcium chloride (4–5 molar equivalents) at 75–85°C, followed by crystallization with ethanol .

Table 1: Reaction Conditions and Outcomes in Asymmetric Catalytic Hydrogenation

ParameterValue/Range
Catalyst Loading (Rh)0.1–1 mol%
Hydrogenation Temperature30–60°C
Diastereomeric Excess>86% (post-hydrogenation)
Final Yield81.1–83.8%
HPLC Purity99.2–99.4%

This method achieves >92% folic acid conversion and >97% diastereomeric purity after crystallization, making it suitable for large-scale production .

Sodium Borohydride Reduction Method

Traditional Reduction Pathway

The FAO-endorsed method involves sequential reductions of folic acid using sodium borohydride (NaBH₄) . First, folic acid is reduced to tetrahydrofolic acid, which undergoes condensation with formaldehyde to form 5,10-methylenetetrahydrofolate. A second NaBH₄ reduction produces L-5-MTHF, isolated as the calcium salt .

Critical Process Details

In the initial step, NaBH₄ (0.3 mol per mole of folic acid) is added to an aqueous folic acid solution at 45–50°C. After adjusting the pH to 7.0 ± 0.3, the intermediate is filtered and treated with additional NaBH₄ to ensure complete reduction . Activated carbon decolorization precedes calcium chloride addition (3–5 molar equivalents) at 85°C, yielding crystalline L-5-MTHF-Ca with 48-month stability at 40°C .

Table 2: Key Parameters in Sodium Borohydride Reduction

ParameterValue/Range
NaBH₄ Usage0.3–0.45 mol per mole FA
Reaction Temperature45–50°C
Final Yield~80% (estimated)
Storage Stability48 months at 40°C, 75% RH

While this method avoids noble metal catalysts, it requires excess NaBH₄, increasing alkalinity and side reactions . Purity and yield are generally lower compared to asymmetric hydrogenation .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The asymmetric hydrogenation method outperforms traditional reduction in diastereomeric control (86% vs. <80% excess) and final purity (99.2% vs. ~95%) . However, Rh catalysts increase upfront costs, whereas NaBH₄ is cheaper but less efficient.

Industrial Applicability

Catalytic hydrogenation is more suitable for high-volume production due to shorter reaction times and easier purification. In contrast, the NaBH₄ method’s reliance on multiple reductions and pH adjustments complicates scale-up .

Environmental and Economic Considerations

Rhodium catalysts, though expensive, are recyclable, reducing long-term waste. Sodium borohydride generates borate byproducts, requiring additional waste treatment .

Análisis De Reacciones Químicas

Asymmetric Catalytic Hydrogenation

This method uses rhodium (Rh) catalysts with chiral ligands to reduce folic acid to (6S)-tetrahydrofolic acid, followed by methylation:

  • Catalytic Hydrogenation :

    • Reactants : Folic acid, Rh procatalyst (e.g., [Rh(cod)Cl]), chiral ligand (e.g., C1-C4 alkyl or phenyl derivatives).

    • Conditions : Methanol/ethanol solvent, inert atmosphere (N₂/Ar), pH adjustment to 2.5 ± 1 post-reaction .

    • Outcome : Yields (6S)-tetrahydrofolic acid with >90% diastereomeric excess .

  • Methylation :

    • Reactants : (6S)-tetrahydrofolic acid, formic acid, trifluoroacetic acid (TFA).

    • Conditions : 30–60°C, 4–8 hours.

    • Outcome : Forms L-5-methyltetrahydrofolic acid, precipitated as calcium salt .

Biochemical Reactions

CaN⁵-MTHF serves as a methyl donor in critical pathways:

Folate Cycle Interactions

  • Regeneration : CaN⁵-MTHF is regenerated via methylenetetrahydrofolate reductase (MTHFR), linking folate metabolism to the tricarboxylic acid (TCA) cycle .

Stability and Side Reactions

  • Oxidative Degradation : CaN⁵-MTHF is prone to oxidation at neutral/alkaline pH, forming dihydrofolate derivatives .

  • Reduction Challenges :

    • Sodium borohydride (NaBH₄) induces side reactions (e.g., pterin formation) due to high pH (>10) .

    • Alternative reductants (e.g., Na₂S₂O₄) reduce side reactions but require careful pH control .

Functional Analogues

Compound Molecular Formula Key Distinction
5-MethyltetrahydrofolateC₂₀H₂₅N₇O₆Lacks calcium stabilization
Levomefolic AcidC₂₀H₂₅N₇O₆Free acid form, lower bioavailability
Folic AcidC₁₉H₁₉N₇O₆Requires enzymatic activation

Research Advancements

  • Bioavailability : CaN⁵-MTHF exhibits 2× higher bioavailability than folic acid at doses ≥400 μg/day .

  • Therapeutic Applications :

    • Oncology : Mitigates chemotherapy-induced toxicity (e.g., methotrexate) by protecting healthy cells .

    • Cardiovascular Health : Reduces homocysteine levels, improving endothelial function .

Aplicaciones Científicas De Investigación

El N5-metiltetrahidrofolato de calcio tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción del N5-metiltetrahidrofolato de calcio implica su papel como derivado del folato. Participa en reacciones de transferencia de un carbono, que son esenciales para la síntesis y reparación del ADN. El compuesto actúa como cofactor para varias enzimas involucradas en estos procesos. Se dirige a vías moleculares relacionadas con la división y el crecimiento celular, lo que lo hace efectivo en el tratamiento de afecciones como el cáncer .

Comparación Con Compuestos Similares

Pharmacokinetics and Bioavailability

Calcium vs. Sodium Salts

Calcium N5-methyltetrahydrofolate is compared to its sodium salt counterpart (Arcofolin® or Metafolin®). A 2020 pharmacokinetic study demonstrated that both salts exhibit comparable bioavailability in single-dose trials. However, calcium salts may offer superior stability in formulations, reducing degradation risks during storage . Key parameters include:

Parameter Calcium Salt (6S-5-Methyl-THF-Ca) Sodium Salt (6S-5-Methyl-THF-Na) Folic Acid
AUC (plasma folate) 1,200 nmol·h/L 1,150 nmol·h/L 900 nmol·h/L
C$_{\text{max}}$ 45 nmol/L 42 nmol/L 30 nmol/L
T$_{\text{max}}$ 1.5 hours 1.3 hours 2.0 hours

Data derived from Obeid et al. (2020) .

Comparison with Folic Acid

Folic acid requires enzymatic reduction by dihydrofolate reductase (DHFR) to become active, a process inefficient in individuals with MTHFR polymorphisms (e.g., 677C→T). This compound bypasses this step, leading to 20–30% higher plasma folate levels in such populations . In women of childbearing age, it increases red blood cell folate 1.5-fold more effectively than folic acid .

Clinical Efficacy and Indications

Folinic Acid (Leucovorin)

Folinic acid (5-formyltetrahydrofolate) is another reduced folate used to counteract methotrexate toxicity. Unlike this compound, leucovorin requires conversion to 5,10-methylenetetrahydrofolate for thymidine synthesis. While both are used in oncology, this compound is prioritized in cardiovascular contexts due to its direct role in homocysteine metabolism .

5-Methyltetrahydrofolate vs. Non-Methylated Folates

Non-methylated folates (e.g., tetrahydrofolate, 5,10-methylenetetrahydrofolate) are intermediates in one-carbon metabolism. This compound uniquely serves as the methyl donor for methionine synthase, making it essential for patients with vitamin B$_{12}$ deficiency, as it can be metabolized independently of cobalamin in leukocytes .

Research Findings and Clinical Implications

Sex-Specific Responses

However, women exhibited higher RBC folate levels with the calcium salt, suggesting sex-specific absorption or metabolic differences .

MTHFR Polymorphisms

In homozygous MTHFR 677TT individuals, this compound increases plasma folate 2-fold compared to folic acid, addressing impaired enzyme activity .

Cancer Therapy Synergy

This compound enhances 5-fluorouracil efficacy in colorectal cancer by stabilizing thymidylate synthase inhibition, outperforming leucovorin in preclinical models .

Actividad Biológica

Calcium N5-methyltetrahydrofolate (5-MTHF) is the calcium salt of L-methylfolate, a biologically active form of folate that plays a crucial role in various biochemical processes within the human body. This article explores the biological activity of 5-MTHF, focusing on its bioavailability, therapeutic applications, and case studies that highlight its efficacy in clinical settings.

1. Bioavailability and Conversion

5-MTHF is recognized for its superior bioavailability compared to synthetic folic acid. A systematic review indicated that at an intake level of 400 μg/day, 5-MTHF exhibits a conversion factor of 2 when compared to folic acid, making it more effective in raising serum and red blood cell folate levels . The derived dietary folate equivalents (DFE) equations suggest:

  • For intakes < 400 μg/day:
    DFE=NF+1.7×FA+1.7×5MTHFDFE=NF+1.7\times FA+1.7\times 5-MTHF
  • For intakes ≥ 400 μg/day:
    DFE=NF+1.7×FA+2.0×5MTHFDFE=NF+1.7\times FA+2.0\times 5-MTHF

These equations demonstrate the enhanced efficacy of 5-MTHF in dietary supplements and fortified foods .

2.1 Treatment of MTHFR Deficiency

In patients with severe methylenetetrahydrofolate reductase (MTHFR) deficiency, traditional treatments with folic acid or calcium folinate often fail to increase cerebrospinal fluid (CSF) levels of 5-MTHF. A study reported that administration of oral calcium mefolinate (a form of 5-MTHF) at doses between 15–60 mg/kg/day resulted in significant increases in CSF levels, highlighting its effectiveness in this population .

Case Study: Patient Outcomes

  • Patient A: Initially treated with folic acid; CSF levels remained undetectable. After switching to calcium mefolinate at 15 mg/day, CSF levels increased to measurable concentrations over time.
  • Patient B: Similar treatment adjustments led to improved clinical outcomes and measurable increases in CSF folate levels after transitioning from folic acid to mefolinate.

2.2 Mental Health Applications

Research has indicated that 5-MTHF may be beneficial for patients with depression, particularly those with MTHFR polymorphisms that impair folate metabolism. A case series documented the use of high-dose 5-MTHF in patients diagnosed with infertility and MTHFR mutations, where eleven out of twelve patients successfully conceived during the treatment period .

Table: Summary of Dosage by Indication

IndicationDosage RangeDurationOutcome
Depression2 mg/day - 15 mg/day30 days - 73 weeksImprovement in depressive symptoms
MTHFR Mutation0.4 mg/day - 800 mg/dayLong-termSuccessful pregnancies reported
Schizophrenia15 mg/day12 weeksClinical improvement noted

5-MTHF functions as a methyl donor in the methionine cycle, crucial for DNA methylation and synthesis of neurotransmitters. It is essential for the conversion of homocysteine to methionine, which is vital for maintaining proper cellular function and genetic stability .

4. Conclusion

This compound demonstrates significant biological activity through its enhanced bioavailability and therapeutic potential, particularly in populations with metabolic impairments such as MTHFR deficiency. Its role in mental health treatment further underscores its importance as a dietary supplement and therapeutic agent.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Calcium N5-methyltetrahydrofolate in pharmaceutical formulations?

  • Methodology : Reverse-phase HPLC with UV detection is widely used. Key parameters include:

  • Column : C18 stationary phase.

  • Mobile phase : Sodium dihydrogen phosphate buffer (pH-adjusted).

  • System suitability : Resolution ≥8 between folic acid and 5-methyltetrahydrofolate peaks; relative standard deviation (RSD) ≤2% for reproducibility .

  • Quantification : Compare peak areas of samples against a reference standard (e.g., USP Calcium D,L-5-Methyltetrahydrofolate RS) using the formula:
    Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

     where $ r_U/r_S $ = analyte/reference standard peak area ratio, and $ C_S/C_U $ = concentration ratio <span data-key="23" class="reference-num" data-pages="undefined">2</span>.  
    

Q. How is enantiomeric purity assessed for Calcium L-5-methyltetrahydrofolate?

  • Methodology : Chiral chromatography with a phosphate buffer mobile phase.
    • Critical parameters : Resolution ≥1.5 between L- and D-isomers.
    • Calculation : The percentage of D-isomer is determined via: Result=(rDrD+rL)×100\text{Result} = \left(\frac{r_D}{r_D + r_L}\right) \times 100

Acceptance criteria: ≤1.0% D-isomer .

Q. What are the key stability-indicating tests for this compound in research samples?

  • Tests include :

  • Degradation product analysis : Quantify impurities like 4-aminobenzoyl-glutamic acid (≤0.5%), 4a-hydroxy-5-methyltetrahydrofolic acid (≤0.5%), and folic acid (≤0.5%) using HPLC .
  • Storage conditions : Store in airtight, light-resistant containers at -20°C (powder) or -80°C (solutions) to prevent oxidation .

Advanced Research Questions

Q. How do cross-reactivity challenges impact immunoassays for folate derivatives, and how can they be mitigated?

  • Issue : Cross-reactivity with structurally similar compounds (e.g., folic acid, N5-formyltetrahydrofolate) can produce false positives in methotrexate or folate assays at supraphysiological concentrations (>2 μg/L) .
  • Mitigation : Use mass spectrometry (LC-MS/MS) for specificity. For example, capillary electrophoresis with optimized background electrolytes (e.g., 10 mM acetate + 3.5 mM ammonia, pH 4.5) achieves baseline separation of 5-methyltetrahydrofolate from serum interferents like uric acid .

Q. What experimental models elucidate the role of this compound in SAM-dependent methylation and homocysteine recycling?

  • In vitro models : Use methionine synthase-deficient cell lines supplemented with 5-methyltetrahydrofolate to study homocysteine-to-methionine conversion.
  • Key findings : SAM allosterically inhibits methylenetetrahydrofolate reductase (MTHFR), creating a feedback loop that regulates 5-methyltetrahydrofolate synthesis. Depleting SAM increases MTHFR activity, restoring methylation capacity .

Q. How can researchers resolve contradictions in reported neuroregenerative effects of this compound?

  • Contradictions : Some studies report neuroprotective effects via cytokine modulation, while others show limited efficacy in vivo .
  • Experimental design :

  • Dosage optimization : Test 0.1–10 mg/kg in rodent stroke models, accounting for blood-brain barrier permeability.
  • Combination therapy : Pair with stem cell transplants to assess synergy in axonal survival and synaptogenesis .

Propiedades

IUPAC Name

calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBBRFHSPXRJQD-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23CaN7O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.